
3-(1,2-Oxazol-4-yl)butanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-Oxazol-4-yl)butanoicacid is a chemical compound that has garnered significant attention in recent years due to its unique structure and potential applications in various fields. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Oxazol-4-yl)butanoicacid typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This process is carried out at room temperature and is stereospecific, resulting in the inversion of stereochemistry . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using various reagents, including manganese dioxide, which is packed into a column for flow processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes and heterogeneous catalysts can enhance the efficiency and safety of the production process. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(1,2-Oxazol-4-yl)butanoicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the oxazole ring, which can participate in electrophilic and nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce oxazole derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups into the oxazole ring .
科学研究应用
3-(1,2-Oxazol-4-yl)butanoicacid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new chemical entities.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
作用机制
The mechanism of action of 3-(1,2-Oxazol-4-yl)butanoicacid involves its interaction with various molecular targets and pathways. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the functional groups present in the compound and its derivatives .
相似化合物的比较
Oxazoles: Compounds with a similar five-membered ring structure containing oxygen and nitrogen atoms.
Isoxazoles: Differ from oxazoles by the position of the nitrogen atom in the ring.
Oxadiazoles: Contain an additional nitrogen atom in the ring, resulting in different chemical properties.
Uniqueness: 3-(1,2-Oxazol-4-yl)butanoicacid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
3-(1,2-oxazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(2-7(9)10)6-3-8-11-4-6/h3-5H,2H2,1H3,(H,9,10) |
InChI 键 |
DNCWAQWEQSOJQI-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)C1=CON=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


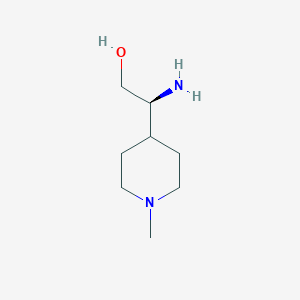
![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)
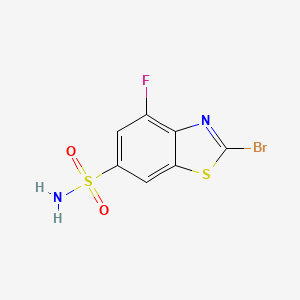
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)
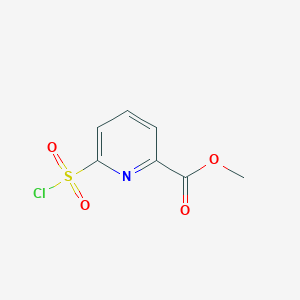
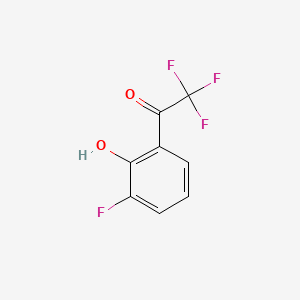
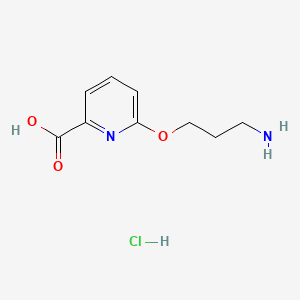
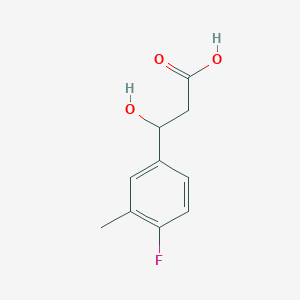
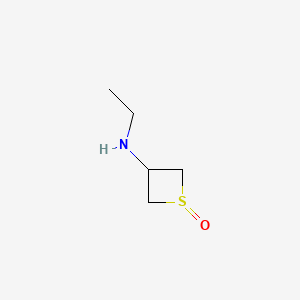
![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)

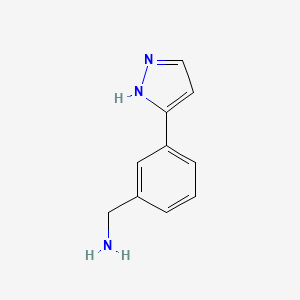
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)
